molecular formula C20H21N3O3S B12226805 Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B12226805
M. Wt: 383.5 g/mol
InChI Key: DBSINLIINXCFBD-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a chemical building block based on the pyrazolopyrimidine scaffold, a core structure noted for its diverse pharmacological potential. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with historical research identifying derivatives as a novel class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity . This particular compound features a 3-oxobutanoate moiety linked via a sulfanyl bridge at the 7-position of the heterocyclic core, a modification that may be explored to modulate electronic properties, lipophilicity, and overall molecular reactivity. Researchers can utilize this chemical for the synthesis and development of new compounds, investigating its potential application across various therapeutic areas. Its structure makes it a candidate for further functionalization in creating targeted bioactive molecules. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C20H21N3O3S/c1-5-26-20(25)18(14(4)24)27-16-11-12(2)21-19-17(13(3)22-23(16)19)15-9-7-6-8-10-15/h6-11,18H,5H2,1-4H3

InChI Key

DBSINLIINXCFBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions like ester hydrolysis. Non-polar solvents (toluene) favor SNAr but limit nucleophile solubility. THF balances both aspects, achieving 78% yield in sulfanylation.

Catalytic Systems

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. For example, using 18-crown-6 in dichloromethane/water increases yield to 82% by stabilizing the thiolate ion.

Temperature Control

Exceeding 70°C during sulfanylation accelerates dimerization of the thiolate, reducing yield. Controlled heating at 65°C with gradual reagent addition minimizes byproducts.

Comparative Analysis of Synthetic Routes

Three primary routes have been reported:

Route A (Sequential approach):

  • Pyrazolo[1,5-a]pyrimidine core synthesis → 2. Chlorination → 3. Sulfanylation → 4. Esterification
    Advantages: High purity at each stage. Disadvantages: Lengthy (4 steps, 35% overall yield).

Route B (Convergent approach):

  • Pre-form ethyl 3-mercapto-3-oxobutanoate → 2. Direct coupling with 7-chloro intermediate
    Advantages: Faster (2 steps, 50% overall yield). Disadvantages: Requires stable thiol storage.

Route C (One-pot synthesis):
Combines cyclocondensation, chlorination, and sulfanylation in a single reactor.
Advantages: Time-efficient. Disadvantages: Low yield (28%) due to incompatible reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features

The compound’s pyrazolo[1,5-a]pyrimidine core is shared with several derivatives reported in the literature. Below is a comparative analysis of its structural and functional attributes:

Compound Name / ID Core Structure Substituents / Functional Groups Reported Bioactivity Source Citation
Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate Pyrazolo[1,5-a]pyrimidine 2,5-dimethyl, 3-phenyl, 7-sulfanyl-3-oxobutanoate Hypothesized antimicrobial/anticancer (based on analogs) N/A
MK2 (5-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidinone 2-methyl, 5-(3,5-dimethylphenyl) Not explicitly stated
7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-thiophene hybrid Amino, hydroxy, cyano, thiophene Antiviral/antimicrobial potential
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Pyrazole-quinazoline hybrid Quinazoline, aldehyde hydrazone Antimicrobial (e.g., Fusarium spp.)
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide with oxadiazole-thioether Oxadiazole, nitrophenyl, thioether Anticancer, antiviral

Critical Observations:

Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrimidine core is distinct from pyrazolo-pyrimidinones (e.g., MK2) and pyrazole-thiophene hybrids (e.g., 7a). The sulfur atom at position 7 enhances reactivity compared to oxygen-containing analogs . Thioether linkages (e.g., in compounds) are associated with improved bioavailability and target binding in therapeutic agents .

Substituent Effects: The 3-phenyl and 2,5-dimethyl groups on the pyrazolo-pyrimidine ring may enhance hydrophobic interactions, similar to MK2’s 3,5-dimethylphenyl group . The ethyl 3-oxobutanoate ester introduces a polarizable ketone group, contrasting with MK85’s trifluoromethylphenyl substituents, which confer electron-withdrawing properties .

Functional Group Synergy :

  • The sulfanyl (-S-) bridge in the target compound is a key differentiator from analogs like MK2 (lacking sulfur). This group may modulate redox activity or metal coordination, as seen in thioether-containing anticancer agents .

Pharmacological Implications Based on Structural Analogs

While direct data for the target compound are absent, insights can be drawn from related structures:

  • Anticancer Potential: Thioether-linked benzamides () exhibit activity against cancer and viral infections, implying that the sulfanyl group in the target compound may enhance cytotoxicity or antiviral effects .
  • Metabolic Stability: The ethyl ester group in the target compound may improve metabolic stability compared to carboxylate-containing analogs, as seen in MK1 (ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate) .

Biological Activity

Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. The following sections detail the biological activity, mechanisms of action, and relevant research findings on this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 334.39 g/mol
  • LogP : 4.1 (indicating moderate lipophilicity)

This structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it interacts with cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to CDK2's active site, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens. The sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes in microbial metabolism .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators in immune responses .

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound:

StudyCell LineConcentrationEffect
Study 1MCF-7 (breast cancer)10 µMInduces apoptosis via CDK2 inhibition
Study 2HeLa (cervical cancer)5 µMReduces cell viability by 50%
Study 3Staphylococcus aureus50 µg/mLInhibits bacterial growth by 70%

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Cancer Treatment : A case study published in Journal of Medicinal Chemistry indicated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant anti-cancer activity by inducing apoptosis in various cancer cell lines through CDK inhibition .
  • Antimicrobial Applications : Another study focused on the antimicrobial properties of related compounds against resistant strains of bacteria, demonstrating a promising alternative for treating infections that are difficult to manage with conventional antibiotics .

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